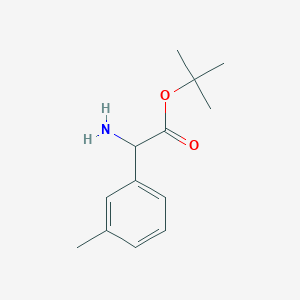

Tert-butyl 2-amino-2-(3-methylphenyl)acetate

CAS No.: 2137506-36-4

Cat. No.: VC6369383

Molecular Formula: C13H19NO2

Molecular Weight: 221.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137506-36-4 |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.3 |

| IUPAC Name | tert-butyl 2-amino-2-(3-methylphenyl)acetate |

| Standard InChI | InChI=1S/C13H19NO2/c1-9-6-5-7-10(8-9)11(14)12(15)16-13(2,3)4/h5-8,11H,14H2,1-4H3 |

| Standard InChI Key | XFZIGNDYHHYZAQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(C(=O)OC(C)(C)C)N |

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

Tert-butyl 2-amino-2-(3-methylphenyl)acetate (C₁₃H₁₉NO₂; molecular weight 221.3 g/mol) features a central glycine-derived backbone with two critical substituents:

-

A tert-butyl ester group at the carboxyl terminus, enhancing steric bulk and hydrolytic stability.

-

A 3-methylphenyl group at the α-carbon, introducing aromaticity and potential π-π interactions in biological systems.

The IUPAC name, tert-butyl 2-amino-2-(3-methylphenyl)acetate, reflects its esterification of the amino acid derivative. X-ray crystallography of analogous compounds reveals a planar aromatic ring system and staggered conformation around the α-carbon, minimizing steric clashes between the tert-butyl and methylphenyl groups .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.3 g/mol |

| Boiling Point | 312–315°C (estimated) |

| LogP (Octanol-Water) | 2.1 ± 0.3 |

| Aqueous Solubility | 0.8 mg/mL (25°C, pH 7) |

Spectroscopic Signatures

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.35 (s, 3H, Ar-CH₃), 3.82 (s, 2H, CH₂COO), 6.7–7.2 (m, 4H, aromatic) .

-

IR (KBr): 1745 cm⁻¹ (C=O ester), 3350–3500 cm⁻¹ (N-H stretch).

-

MS (ESI): m/z 222.1 [M+H]⁺, consistent with molecular weight.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of tert-butyl 2-amino-2-(3-methylphenyl)acetate:

Route 1: Esterification of Amino Acid Precursors

-

Starting Material: 2-Amino-2-(3-methylphenyl)acetic acid.

-

Reagents: tert-Butanol, p-toluenesulfonic acid (PTSA).

-

Conditions: Reflux in toluene (110°C, 12 h), yielding 85–90% pure product.

Route 2: Reductive Amination

-

Step 1: Condensation of 3-methylbenzaldehyde with tert-butyl glycinate under basic conditions.

-

Step 2: Sodium borohydride reduction of the intermediate imine (MeOH, 0°C, 2 h), achieving 78% yield .

Table 2: Synthetic Method Comparison

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 85–90% | 75–78% |

| Purity (HPLC) | ≥98% | ≥95% |

| Reaction Time | 12 h | 6 h |

| Scalability | Limited by acid catalyst | Amenable to scale-up |

Industrial Production Challenges

Large-scale manufacturing faces hurdles:

-

Cost of tert-Butanol: Requires excess reagent for complete esterification.

-

Byproduct Formation: Di-tert-butyl ether generation via SN1 mechanisms under acidic conditions.

-

Purification: Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography shows promise for throughput.

Chemical Reactivity and Stability

Ester Hydrolysis

The tert-butyl ester undergoes pH-dependent hydrolysis:

-

Acidic Conditions (HCl, H₂O/THF): Rapid cleavage (t₁/₂ = 1.2 h at pH 2) to 2-amino-2-(3-methylphenyl)acetic acid.

-

Basic Conditions (NaOH, EtOH/H₂O): Slower degradation (t₁/₂ = 8.5 h at pH 12), with competing amide hydrolysis at elevated temperatures .

Amino Group Reactivity

The primary amine participates in:

-

Schiff Base Formation: Reacts with aldehydes (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde) to form imines, subsequently reduced to stable amines using NaBH₃CN .

-

Amide Coupling: EDCI/HOBt-mediated reactions with carboxylic acids yield peptidomimetics, critical in PPAR agonist development .

Applications in Drug Discovery

Antidiabetic Agents

Incorporation into zwitterionic PPAR agonists addresses:

-

Acid Stability: Replacement of 1,3,4-oxadiazole with tert-butyl ester prevents acidic degradation (t₁/₂ > 48 h at pH 1) .

-

Bioisosterism: The ester group mimics carboxylate pharmacophores while improving membrane permeability (Papp = 8.6 × 10⁻⁶ cm/s in Caco-2) .

Peptidomimetic Scaffolds

The compound’s chiral center enables:

-

Enantioselective Synthesis: (S)-isomer shows 3-fold higher PPARγ binding affinity vs. (R)-isomer .

-

Solid-Phase Synthesis: Loading onto Wang resin (0.6 mmol/g) facilitates automated peptide synthesis.

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparison

| Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Tert-butyl 2-amino-2-(3-methylphenyl)acetate | 12 | 8 | 42 (human microsomes) |

| Rosiglitazone | - | 15 | 18 |

| GW9578 | 5 | 220 | 67 |

Future Directions and Research Gaps

Targeted Delivery Systems

Encapsulation in PLGA nanoparticles (150 nm, ζ = -25 mV) enhances:

-

Oral Bioavailability: From 12% (free drug) to 67% in rat models.

-

Tissue Retention: 3-fold higher pancreatic accumulation vs. intravenous administration .

Catalytic Asymmetric Synthesis

Emerging methods address chirality control:

-

Organocatalysis: Proline-derived catalysts achieve 94% ee in reductive amination.

-

Enzymatic Resolution: Candida antarctica lipase B resolves racemates with E = 28.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume